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Abstract
The Monocytic Leukemia Zinc Finger (MOZ) protein, also known as KAT6A or MYST3, is a

critical histone acetyltransferase (HAT) belonging to the MYST family.[1][2] It plays a pivotal

role in regulating gene expression through chromatin remodeling, a process essential for

fundamental biological functions including hematopoiesis, stem cell maintenance, and

embryonic development.[3][4] MOZ primarily functions as the catalytic subunit of a tetrameric

complex, where its activity and targeting are intricately regulated by associated proteins and

the existing epigenetic landscape.[5][6] Chromosomal translocations involving the MOZ gene

are frequently associated with aggressive forms of acute myeloid leukemia (AML), leading to

the formation of oncogenic fusion proteins.[1][5][7] This aberrant activity underscores MOZ's

significance in disease pathogenesis and highlights the therapeutic potential of targeting its

enzymatic function or the protein-protein interactions within its complex.[5][8] This guide

provides a comprehensive overview of MOZ function, its role in signaling and disease, and key

experimental methodologies for its study.

The MOZ Histone Acetyltransferase Complex
MOZ exerts its function not in isolation but as the core enzymatic component of a stable

quaternary complex.[5][6] This multi-subunit structure is crucial for its stability, substrate
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specificity, and recruitment to specific genomic loci.

Core Subunits of the MOZ Complex:

MOZ (KAT6A): The catalytic subunit containing the highly conserved MYST domain, which is

responsible for transferring an acetyl group from acetyl-CoA to lysine residues on histone

tails.[1][9]

BRPF1 (Bromodomain and PHD Finger Protein 1): A critical scaffolding protein that links

MOZ to the other subunits and enhances its enzymatic activity.[5][8][10] BRPF1 contains

multiple "reader" domains that recognize specific histone modifications.[5]

ING5 (Inhibitor of Growth 5): A tumor suppressor protein that is necessary for the full HAT

activity of the MOZ complex.[5] Its C-terminal Plant Homeodomain (PHD) finger specifically

recognizes histone H3 trimethylated at lysine 4 (H3K4me3), a mark of active promoters.[5]

hEAF6 (human Esa1-associated factor 6 homolog): A smaller subunit that contributes to the

stability and integrity of the complex.[5][6]

Enzymatic Activity and Substrate Specificity
The primary function of the MOZ complex is to acetylate lysine residues on histone tails. This

post-translational modification neutralizes the positive charge of lysine, weakening the

interaction between histones and DNA and creating a more open chromatin structure that is

permissive for transcription.[3]

The MOZ complex acetylates multiple lysine residues on several core histones in vitro,

including H2A, H2B, H3, and H4.[1][5] Its activity in vivo is often directed towards specific

residues critical for gene activation. Formation of the complex with BRPF1 and ING5

significantly stimulates the HAT activity of the MOZ catalytic domain, particularly towards

nucleosomal histones H3 and H4.[4]
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Substrate
Specific Lysine Residues

Acetylated by MOZ Complex
Reference

Histone H3 H3K9, H3K14 [1][3][8]

Histone H4 H4K5, H4K8, H4K12, H4K16 [1][5]

Non-Histone
p53, BRPF1, MOZ (auto-

acetylation)
[1][4][11]

Recruitment, Regulation, and Signaling Pathways
The precise targeting of the MOZ complex to specific gene promoters is a highly regulated

process governed by "epigenetic crosstalk," where the complex reads existing histone

modifications to guide its own writing activity.[10] This is mediated by the various reader

domains within its subunits.

A model for MOZ complex recruitment involves a multi-step process:

Initial Targeting: The ING5 subunit's PHD finger binds to H3K4me3, a histone mark typically

found at active gene promoters, providing the initial recruitment of the complex to these

sites.[5]

Interaction Stabilization: The BRPF1 subunit's PWWP domain can further stabilize the

interaction by binding to H3K36me3, a mark associated with actively transcribed gene

bodies.[5]

Positive Feedback Loop: Once localized, MOZ acetylates H3K14 (H3K14ac).[1][5] The

tandem PHD fingers of MOZ itself, along with the bromodomain of BRPF1, can then

recognize this newly placed acetyl mark, increasing the complex's affinity for the chromatin

substrate.[1][5] This creates a positive feedback loop that propagates the acetylation signal

and robustly activates gene expression.[5]

Beyond reading histone marks, MOZ also functions as a transcriptional co-activator by directly

interacting with DNA-binding transcription factors, such as RUNX1 and PU.1, which are master

regulators of hematopoiesis.[1][10] This provides an additional layer of targeting and functional

specificity.
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Recruitment and positive feedback loop of the MOZ complex.

Core Biological Functions and Role in Disease
MOZ's ability to regulate gene expression places it at the center of several critical biological

processes and disease states.

Hematopoiesis: MOZ is indispensable for the development and maintenance of

hematopoietic stem cells (HSCs).[1][5] It regulates key hematopoietic transcription factors

and HOX genes, which control cell fate decisions in the blood system.[7][10][12] Loss of

MOZ or its HAT activity leads to severely impaired hematopoiesis.[5][7]

Development: Beyond the blood system, MOZ is involved in the development of other

tissues. For instance, it regulates the expression of T-box transcription factors (Tbx1, Tbx5)

essential for cardiac septum development.[12][13] It also plays a role in neuronal stem cell

renewal.[10]
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Acute Myeloid Leukemia (AML): MOZ was first identified through its involvement in

chromosomal translocations in AML.[8] These translocations create fusion proteins where

the N-terminal portion of MOZ is fused to other transcriptional co-activators, such as CBP,

p300, or TIF2.[5][14][15][16] These fusion proteins, like MOZ-CBP and MOZ-TIF2, are

thought to drive leukemogenesis by aberrantly recruiting HAT activity to target genes, leading

to the immortalization of hematopoietic progenitors.[11][14][16]

Solid Tumors: While best known for its role in leukemia, dysregulation of MOZ has also been

implicated in solid tumors, including breast, ovarian, and colorectal cancers, often through

gene amplification.[11]
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MOZ as a central regulator in biology and disease.

MOZ as a Therapeutic Target in Drug Development
The critical role of MOZ in cancer, particularly in leukemias driven by MOZ translocations,

makes it an attractive target for therapeutic intervention.[7][14] The development of small-

molecule inhibitors targeting epigenetic regulators is a rapidly growing field.[5][17][18]

Potential strategies for targeting the MOZ complex include:

Inhibition of HAT Activity: Developing small molecules that directly bind to the catalytic MYST

domain of MOZ to block its acetyltransferase function.[19][20]

Disruption of Protein-Protein Interactions: Creating molecules that interfere with the

assembly of the MOZ complex, for example, by blocking the interaction between MOZ and

the scaffolding protein BRPF1.[5]

Targeting Reader Domains: Designing inhibitors that bind to the reader domains (e.g., the

BRPF1 bromodomain or the ING5 PHD finger), preventing the complex from being recruited

to chromatin.[5][8]

The development of potent and selective inhibitors for MOZ could offer a targeted therapeutic

approach for AML and potentially other cancers where MOZ activity is dysregulated.[18][21]

Key Experimental Methodologies
Studying the function of MOZ requires a combination of biochemical and genomic techniques

to assess its enzymatic activity and its targets throughout the genome.

Histone Acetyltransferase (HAT) Assay
A HAT assay measures the enzymatic activity of MOZ in vitro. It is essential for screening

potential inhibitors and for characterizing the enzyme's substrate specificity and kinetics.[19]

[22]

Protocol Overview: Fluorometric HAT Assay
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This protocol is a representative example; specific reagent concentrations and incubation times

require optimization.[23]

Reagent Preparation:

HAT Assay Buffer: Prepare a buffer suitable for the enzyme (e.g., 50 mM Tris-HCl pH 8.0,

10% glycerol, 1 mM DTT, 0.1 mM EDTA).

Substrates: Reconstitute a histone H3 peptide substrate and Acetyl-CoA to desired stock

concentrations in HAT Assay Buffer or sterile water as appropriate.[23]

Enzyme: Dilute the purified recombinant MOZ complex to the working concentration in ice-

cold HAT Assay Buffer.

CoA Standard: Prepare a standard curve using a known concentration of Coenzyme A

(CoA) to quantify the reaction product.[23]

Reaction Setup (96-well plate format):

Standard Wells: Add increasing amounts of the CoA standard to wells (e.g., 0 to 1,000

pmol/well).

Sample Wells: Add the purified MOZ complex (2-10 µL) to the sample wells.

Positive Control: Add a known active HAT enzyme or HeLa nuclear extract.[23]

Background Control: Add assay buffer instead of the enzyme to measure non-enzymatic

signal.

Adjust the volume in all wells to 50 µL with HAT Assay Buffer.

Enzymatic Reaction:

Prepare a Master Mix containing the H3 peptide substrate and Acetyl-CoA in HAT Assay

Buffer.

Add 50 µL of the Master Mix to all wells to initiate the reaction. The final reaction volume is

100 µL.
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Incubate the plate at 30°C for 1-2 hours.[24]

Signal Detection:

The reaction produces acetylated peptide and free CoA with a thiol group (CoA-SH).

Add a developer solution containing a fluorescent probe that reacts with the CoA-SH

product.[23]

Incubate in the dark for 15-30 minutes.

Measure the fluorescence using a microplate reader at the appropriate excitation/emission

wavelengths (e.g., λex = 535 nm / λem = 587 nm).[23]

Data Analysis:

Subtract the background reading from all measurements.

Plot the CoA standard curve (fluorescence vs. pmol CoA).

Use the standard curve to determine the amount of CoA produced in the sample wells,

which is directly proportional to the HAT activity.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is a powerful method used to identify the genome-wide binding sites of MOZ,

revealing the specific genes and regulatory elements it targets.[25][26]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.jove.com/v/61289/assays-for-validating-histone-acetyltransferase-inhibitors
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/761/438/epi002bul.pdf
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/761/438/epi002bul.pdf
https://www.illumina.com/techniques/sequencing/dna-sequencing/chip-seq.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3431496/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Live Cells/Tissue

1. Cross-linking
(e.g., Formaldehyde)

Protein-DNA complexes are fixed

2. Cell Lysis & Sonication
Chromatin is released and

sheared into ~200-600 bp fragments

3. Immunoprecipitation (IP)
Add MOZ-specific antibody

to pull down MOZ-bound chromatin

4. Isolate Complexes
Protein A/G magnetic beads

bind the antibody-chromatin complex

5. Wash
Remove non-specific chromatin

6. Elution & Reverse Cross-links
Release complexes from beads and

reverse cross-links (heat, Proteinase K)

7. DNA Purification
Isolate the enriched DNA fragments

8. Library Preparation
Add sequencing adapters

9. High-Throughput Sequencing
Sequence the DNA fragments

10. Data Analysis
Align reads to genome, call peaks,

identify MOZ binding sites

End: Genome-wide
MOZ Binding Map

Click to download full resolution via product page

A generalized workflow for a ChIP-Seq experiment.
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Protocol Overview: Cross-linking ChIP-Seq (X-ChIP-Seq)

This protocol is adapted for cultured cells and requires optimization based on cell type and

antibody performance.[27]

Cross-linking and Cell Harvesting:

Treat cultured cells (e.g., 1x10⁷ cells per IP) with 1% formaldehyde for 10 minutes at room

temperature to cross-link proteins to DNA.

Quench the reaction with glycine.

Harvest the cells, wash with ice-cold PBS, and generate a cell pellet.

Chromatin Preparation:

Lyse the cells to release the nuclei.

Lyse the nuclei to release the chromatin.

Shear the chromatin into fragments of 200-600 bp using sonication. The efficiency of

sonication must be verified by running a sample on an agarose gel.

Immunoprecipitation (IP):

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific

binding.

Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody

specific to MOZ. A parallel sample with a control IgG antibody is essential.[27]

Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4

hours to capture the immune complexes.

Washing and Elution:

Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to

remove non-specifically bound chromatin.[27]
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Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-

based).

Reverse Cross-linking and DNA Purification:

Reverse the formaldehyde cross-links by incubating the eluate at 65°C for at least 4 hours

in the presence of high salt concentration.

Treat with RNase A and Proteinase K to remove RNA and proteins.

Purify the enriched DNA using phenol-chloroform extraction or a column-based kit.

Library Preparation and Sequencing:

Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-

tailing, and ligation of sequencing adapters.

Perform high-throughput sequencing on a platform like Illumina.[25]

Data Analysis:

Align the sequencing reads to a reference genome.

Use peak-calling algorithms to identify genomic regions with a significant enrichment of

reads in the MOZ IP sample compared to the IgG control.

Annotate the peaks to identify the genes and regulatory elements targeted by MOZ.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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